molecular formula C5H3ClINO B15135905 5-chloro-3-iodo-3H-pyridin-2-one

5-chloro-3-iodo-3H-pyridin-2-one

Cat. No.: B15135905
M. Wt: 255.44 g/mol
InChI Key: WPNPRJRNBGCIJU-UHFFFAOYSA-N
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Description

5-chloro-3-iodo-3H-pyridin-2-one is a heterocyclic compound that contains both chlorine and iodine atoms attached to a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-iodo-3H-pyridin-2-one typically involves the halogenation of pyridinone derivatives. One common method is the sequential halogenation of 3H-pyridin-2-one, where chlorine and iodine are introduced in a stepwise manner. The reaction conditions often involve the use of halogenating agents such as chlorine gas or iodine monochloride in the presence of a suitable solvent like acetic acid or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-iodo-3H-pyridin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of base and solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinones, while coupling reactions can produce biaryl or alkyne-linked derivatives.

Scientific Research Applications

5-chloro-3-iodo-3H-pyridin-2-one has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Chemical Biology: It is employed in the design of probes and inhibitors for studying biological pathways and molecular targets.

    Organic Synthesis: The compound is a versatile intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 5-chloro-3-iodo-3H-pyridin-2-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of chlorine and iodine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-3-bromo-3H-pyridin-2-one: Similar structure but with a bromine atom instead of iodine.

    5-chloro-3-fluoro-3H-pyridin-2-one: Contains a fluorine atom instead of iodine.

    5-chloro-3-methyl-3H-pyridin-2-one: Features a methyl group instead of a halogen.

Uniqueness

5-chloro-3-iodo-3H-pyridin-2-one is unique due to the presence of both chlorine and iodine atoms, which can impart distinct chemical properties and reactivity compared to its analogs. The combination of these halogens can influence the compound’s electronic structure, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C5H3ClINO

Molecular Weight

255.44 g/mol

IUPAC Name

5-chloro-3-iodo-3H-pyridin-2-one

InChI

InChI=1S/C5H3ClINO/c6-3-1-4(7)5(9)8-2-3/h1-2,4H

InChI Key

WPNPRJRNBGCIJU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=O)C1I)Cl

Origin of Product

United States

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